

Chemical and physical properties of 3-Hydroxylidocaine

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Compound of Interest

Compound Name: 3-Hydroxylidocaine

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3-Hydroxylidocaine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxylidocaine is a primary active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine.^{[1][2][3]} Formed in the liver through the action of cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4, this metabolite plays a significant role in the overall pharmacological and toxicological profile of lidocaine.^{[2][4]} Understanding the chemical and physical properties of **3-Hydroxylidocaine** is crucial for a comprehensive assessment of lidocaine's metabolism, efficacy, and potential for drug interactions. This technical guide provides an in-depth overview of the core chemical and physical characteristics of **3-Hydroxylidocaine**, detailed experimental protocols for its analysis, and a visualization of its formation pathway.

Chemical and Physical Properties

A summary of the key chemical and physical identifiers for **3-Hydroxylidocaine** is provided below. It is important to note that while some physical properties have been experimentally determined, others are based on computational predictions.

Table 1: Chemical Identifiers of **3-Hydroxylidocaine**

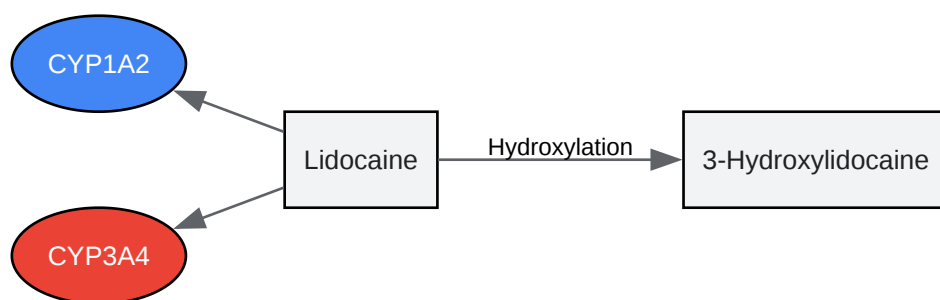
Identifier	Value	Source
IUPAC Name	2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide	
Synonyms	m-hydroxy Lidocaine, meta-hydroxy Lidocaine, 3-Hydroxy Lidocaine	
CAS Number	34604-55-2	
Chemical Formula	C ₁₄ H ₂₂ N ₂ O ₂	
Molecular Weight	250.34 g/mol	
Canonical SMILES	CCN(CC)CC(=O)NC1=C(C=C C(=C1C)O)C	
InChI Key	PMGUCIDDSCRAMY-UHFFFAOYSA-N	

Table 2: Physical Properties of **3-Hydroxylidocaine**

Property	Value	Notes	Source
Physical Form	Light Brown Solid	Experimentally observed.	
Melting Point	192-195°C (decomposes)	Experimentally determined.	
Boiling Point	Not available	No experimental data found.	
pKa (Strongest Basic)	7.73	Predicted value.	
LogP	1.9	Computed value (XLogP3).	
Solubility			
DMSO	Soluble	Experimental data.	
Ethanol	~30 mg/mL	Experimental data.	
DMF	~30 mg/mL	Experimental data.	
Ethanol:PBS (pH 7.2) (1:8)	~0.11 mg/mL	Experimental data.	
UV/Vis (λ_{max})	282 nm		

Metabolic Pathway of Lidocaine to 3-Hydroxylidocaine

The biotransformation of lidocaine to **3-Hydroxylidocaine** is a critical step in its metabolism. This process is primarily carried out by the cytochrome P450 enzyme system in the liver. The following diagram illustrates this metabolic pathway.



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Figure 1: Metabolic conversion of Lidocaine to **3-Hydroxylidocaine**.

Experimental Protocols

Analysis of 3-Hydroxylidocaine in Biological Samples

The quantification of **3-Hydroxylidocaine** in plasma and other biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

1. Sample Preparation: Protein Precipitation

A simple and efficient method for sample preparation is protein precipitation.

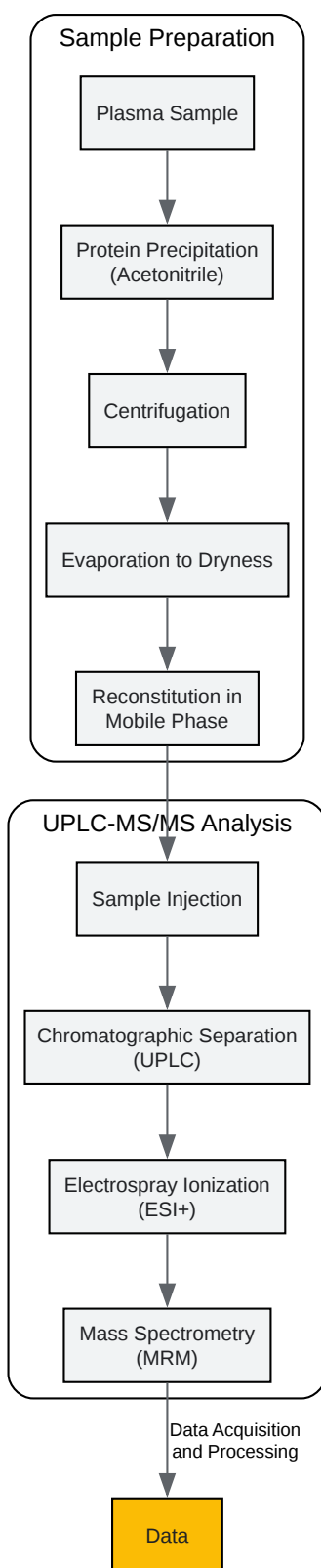
- Procedure:
 - To a 100 µL aliquot of plasma, add 300 µL of acetonitrile.
 - Vortex the mixture for 1 minute to precipitate the proteins.
 - Centrifuge the sample at 12,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

2. UPLC-MS/MS Method for Simultaneous Determination of Lidocaine and its Metabolites

This method allows for the simultaneous quantification of lidocaine, monoethylglycinexylidide (MEGX), glycinexylidide (GX), and **3-Hydroxylidocaine**.

- Instrumentation: Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions:
 - Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 μ m).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: Acetonitrile.
 - Gradient Elution: A linear gradient is typically used, starting with a low percentage of mobile phase B and increasing over the course of the run to elute all analytes. A typical gradient might be: 0-0.5 min, 5% B; 0.5-3.0 min, 5-95% B; 3.0-4.0 min, 95% B; 4.0-4.1 min, 95-5% B; 4.1-5.0 min, 5% B.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. The transitions would need to be optimized for the specific instrument used.

Workflow for UPLC-MS/MS Analysis



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Figure 2: Workflow for the analysis of **3-Hydroxylidocaine** in plasma.

In Vitro Metabolism Studies

To investigate the formation of **3-Hydroxylidocaine** from lidocaine, in vitro assays using human liver microsomes are commonly performed.

1. Incubation of Lidocaine with Human Liver Microsomes

- Materials:
 - Human liver microsomes (commercially available).
 - Lidocaine stock solution.
 - NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
 - Phosphate buffer (pH 7.4).
- Procedure:
 - Prepare an incubation mixture containing human liver microsomes, phosphate buffer, and the NADPH regenerating system.
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the reaction by adding the lidocaine stock solution.
 - Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
 - Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol.
 - Process the samples as described in the sample preparation protocol above for analysis by LC-MS/MS to quantify the formation of **3-Hydroxylidocaine**.

Pharmacological Significance

3-Hydroxylidocaine is considered an active metabolite of lidocaine, although its pharmacological and toxicological activities are generally less potent than the parent drug. Its formation is a key step in the detoxification and elimination of lidocaine from the body. The rate

of its formation can be influenced by factors that affect the activity of CYP1A2 and CYP3A4 enzymes, including co-administered drugs that are inhibitors or inducers of these enzymes, as well as genetic polymorphisms. Therefore, monitoring the levels of **3-Hydroxylidocaine** can provide valuable insights into an individual's metabolic capacity for lidocaine and their potential risk for adverse drug reactions.

Conclusion

This technical guide has provided a comprehensive overview of the chemical and physical properties of **3-Hydroxylidocaine**, a major metabolite of lidocaine. The provided tables summarize key quantitative data, while the detailed experimental protocols offer practical guidance for researchers involved in the analysis of this compound. The visualization of the metabolic pathway and the analytical workflow aim to facilitate a clearer understanding of the formation and detection of **3-Hydroxylidocaine**. Further research into the specific pharmacological and toxicological effects of this metabolite will continue to be of high interest to the scientific and drug development communities.

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